Cas no 1339201-50-1 (2-methyl-3-(oxolan-3-yl)propan-1-amine)

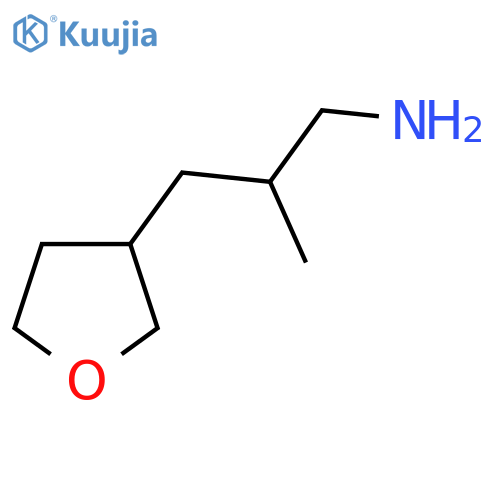

1339201-50-1 structure

商品名:2-methyl-3-(oxolan-3-yl)propan-1-amine

CAS番号:1339201-50-1

MF:C8H17NO

メガワット:143.226682424545

MDL:MFCD20385230

CID:5617909

PubChem ID:64664104

2-methyl-3-(oxolan-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- AKOS013990599

- 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine

- 1339201-50-1

- 2-methyl-3-(oxolan-3-yl)propan-1-amine

- EN300-2973691

- CS-0285708

- 3-Furanpropanamine, tetrahydro-β-methyl-

-

- MDL: MFCD20385230

- インチ: 1S/C8H17NO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6,9H2,1H3

- InChIKey: UPJNCEQGFZZWSI-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)CC(C)CN

計算された属性

- せいみつぶんしりょう: 143.131014166g/mol

- どういたいしつりょう: 143.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 95.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 0.927±0.06 g/cm3(Predicted)

- ふってん: 211.1±13.0 °C(Predicted)

- 酸性度係数(pKa): 10.55±0.10(Predicted)

2-methyl-3-(oxolan-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2973691-10.0g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-2973691-1.0g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-2973691-0.1g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-2973691-0.05g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-2973691-0.25g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-2973691-10g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 10g |

$4236.0 | 2023-09-06 | ||

| Enamine | EN300-2973691-5g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 5g |

$2858.0 | 2023-09-06 | ||

| Enamine | EN300-2973691-1g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 1g |

$986.0 | 2023-09-06 | ||

| Enamine | EN300-2973691-5.0g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-2973691-0.5g |

2-methyl-3-(oxolan-3-yl)propan-1-amine |

1339201-50-1 | 95.0% | 0.5g |

$946.0 | 2025-03-19 |

2-methyl-3-(oxolan-3-yl)propan-1-amine 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1339201-50-1 (2-methyl-3-(oxolan-3-yl)propan-1-amine) 関連製品

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 307-59-5(perfluorododecane)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量